

# A Comprehensive Pharmacological Profile of Rifalazil

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Rifalazil |           |
| Cat. No.:            | B610480   | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The development of **Rifalazil** was terminated in 2013 due to severe side effects.[1] [2] This document is intended for informational and research purposes only.

## **Executive Summary**

Rifalazil (formerly KRM-1648) is a semi-synthetic, second-generation benzoxazinorifamycin, a class of antibiotics structurally related to rifampin.[3][4] It was investigated for the treatment of various bacterial infections, including those caused by Chlamydia trachomatis, Clostridioides difficile, and notably, Mycobacterium tuberculosis.[1] Its mechanism of action involves the potent inhibition of bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival.[5][6] Rifalazil exhibited a promising pharmacological profile, characterized by extraordinary in vitro potency against intracellular pathogens, high intracellular accumulation, and a long elimination half-life.[7][8] However, despite promising preclinical and early clinical data, its development was halted due to safety concerns.[1][2] This guide provides a detailed technical overview of its pharmacological properties, supported by quantitative data, experimental methodologies, and visual diagrams.

#### **Mechanism of Action**

**Rifalazil** exerts its bactericidal effect by targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[6][9]

#### Foundational & Exploratory





- Target Binding: It binds with high affinity to the β-subunit of the prokaryotic RNAP.[1][5] This binding site is distinct from the active site for nucleotide polymerization.
- Inhibition of Transcription: By binding to the RNAP, Rifalazil creates a steric block that
  prevents the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides.[10]
  This effectively halts the transcription process, preventing the synthesis of essential
  messenger RNA (mRNA) and other RNA molecules.
- Consequence: The inability to produce essential proteins leads to a cessation of cellular functions and ultimately, bacterial cell death.[5]

The unique benzoxazine ring structure of **Rifalazil** is believed to contribute to its increased binding affinity and potency compared to older rifamycins like rifampin.[5][9]





Figure 1: Rifalazil Mechanism of Action

Click to download full resolution via product page

Figure 1: Rifalazil binds to the  $\beta$ -subunit of bacterial RNA polymerase, halting transcription.

## **Pharmacodynamics and Spectrum of Activity**

**Rifalazil** demonstrated potent in vitro activity against a broad range of bacteria, with exceptional potency against intracellular pathogens.



## In Vitro Susceptibility

**Rifalazil**'s minimum inhibitory concentrations (MICs) were significantly lower than many standard-of-care antibiotics for several key pathogens.

| Pathogen                    | Strain(s)        | MIC Range <i>l</i><br>Value                  | Comparator<br>Drug (MIC)         | Reference(s) |
|-----------------------------|------------------|----------------------------------------------|----------------------------------|--------------|
| Mycobacterium tuberculosis  | Various isolates | 64-fold more<br>active than<br>Rifampin      | Rifampin,<br>Rifabutin           | [3][4]       |
| Chlamydia trachomatis       | Serovar D, L2    | 0.00025 μg/mL<br>(MIC <sub>90</sub> )        | Azithromycin<br>(0.125 μg/mL)    | [7][11]      |
| Chlamydophila<br>pneumoniae | TW-183           | 0.00025 - 0.0025<br>μg/mL                    | Azithromycin<br>(50-500x higher) | [11][12][13] |
| Clostridioides<br>difficile | Various isolates | MIC50: 0.002<br>μg/mL; MIC90:<br>0.004 μg/mL | -                                | [14][15]     |
| Helicobacter<br>pylori      | N/A              | Potent activity reported                     | -                                | [6][11][16]  |

#### Resistance

Resistance to **Rifalazil**, like other rifamycins, primarily arises from point mutations in the rpoB gene, which codes for the  $\beta$ -subunit of RNA polymerase.[12][13] These mutations alter the drug's binding site, reducing its inhibitory effect. Notably, some studies found that **Rifalazil** retained activity against certain C. trachomatis and M. tuberculosis strains that had developed resistance to rifampin, suggesting it could overcome some resistance mechanisms.[4][9][13]

## **Pharmacokinetics**

**Rifalazil**'s pharmacokinetic profile was notable for its long half-life and high intracellular penetration, which are advantageous for treating infections caused by intracellular pathogens.



- Absorption: **Rifalazil** is orally administered.[1] Its systemic exposure (Cmax and AUC) is significantly increased when taken with food, particularly high-fat meals.[17][18] Food also reduces the high inter-subject variability observed in the fasted state.[17][18]
- Distribution: The drug achieves high intracellular concentrations and has a large volume of distribution, ensuring it reaches pathogens that reside within host cells.[7][8][19]
- Metabolism: Rifalazil is metabolized in humans into two major metabolites: 25-deacetyl-benzoxazinorifamycin (via a B-esterase) and 32-hydroxy-benzoxazinorifamycin (via the cytochrome P450 enzyme CYP3A4).[6][16] Unlike rifampin, Rifalazil does not appear to be a significant inducer of CYP450 enzymes, suggesting a lower potential for drug-drug interactions.[4][9]
- Elimination: The drug is characterized by a long elimination half-life, reported to be approximately 60 to 100 hours in healthy volunteers, allowing for infrequent dosing schedules.[3][7] However, a shorter half-life of around 8.7 hours was observed in tuberculosis patients.[3]



Figure 2: Human Metabolism of Rifalazil

Click to download full resolution via product page

Figure 2: **Rifalazil** is primarily metabolized via deacetylation and hydroxylation.

#### **Pharmacokinetic Parameters in Humans**



| Population            | Dose              | Cmax<br>(ng/mL) | AUC<br>(ng·h/mL) | T½ (hours) | Reference(s |
|-----------------------|-------------------|-----------------|------------------|------------|-------------|
| TB Patients           | 10 mg<br>(single) | 13.5 ± 4.6      | 280.1 ± 119.7    | 8.7 ± 2.7  | [3]         |
| TB Patients           | 25 mg<br>(single) | 26.4 ± 11.0     | 610.3 ± 253.4    | 8.6 ± 3.6  | [3]         |
| Healthy<br>Volunteers | N/A               | N/A             | N/A              | ~60 - 100  | [3][7]      |

# **Clinical Efficacy and Development Status**

**Rifalazil** underwent Phase II clinical trials for uncomplicated genital chlamydia and pulmonary tuberculosis.

#### **Chlamydia trachomatis Infection**

A randomized, double-blind study in women with uncomplicated genital chlamydia compared a single 25 mg oral dose of **Rifalazil** to a single 1 g dose of azithromycin.[7][20]

| Treatment<br>Group | Microbiologica<br>I Cure Rate | 95%<br>Confidence<br>Interval for<br>Difference | Outcome                         | Reference(s) |
|--------------------|-------------------------------|-------------------------------------------------|---------------------------------|--------------|
| Rifalazil (25 mg)  | 84.8% (28/33)                 | -22.5% to 7.9%                                  | Non-inferiority not established | [7][20]      |
| Azithromycin (1 g) | 92.1% (35/38)                 | -                                               | -                               | [7][20]      |

An earlier study in males with non-gonococcal urethritis found a single 25 mg dose of **Rifalazil** had comparable microbiological cure rates to 1 g of azithromycin at 2 weeks (85% vs. 83%) and superior rates at 5 weeks (83% vs. 64%).[7]

## **Pulmonary Tuberculosis**



In a Phase II trial, patients with sputum smear-positive pulmonary TB received **Rifalazil** (10 mg or 25 mg once weekly) plus daily isoniazid for two weeks.[3][21] While the drug was well-tolerated, the decreases in sputum colony-forming units (CFU) were comparable to control arms, and the results were deemed statistically inconclusive due to high variability.[3][22]

## Safety and Tolerability

Across early-phase trials, **Rifalazil** was generally well-tolerated.[3][7] However, its development was ultimately terminated due to severe side effects that emerged later.[1]

#### **Adverse Events in Chlamydia Trial**

The table below compares the most frequent treatment-related adverse events in the Phase II trial for chlamydia.[7]

| Adverse Event          | Rifalazil (n=40) | Azithromycin (n=42) |
|------------------------|------------------|---------------------|
| Influenza-like illness | 12.5%            | 0%                  |
| Nausea                 | 7.5%             | 33.3%               |
| Vomiting               | 7.5%             | 7.1%                |
| Diarrhea               | 5.0%             | 21.4%               |
| Headache               | 5.0%             | 16.7%               |
| Bacterial Vaginosis    | 2.5%             | 11.9%               |
| Overall Related AEs    | 55%              | 62%                 |

In the tuberculosis trial, a transient decrease in absolute neutrophil count (<2,000 cells/mm³) was observed in 10-20% of patients in both the **Rifalazil** and rifampin-containing arms, without associated clinical consequences.[3][22]

# **Experimental Protocols**

#### Protocol: C. difficile Hamster Model of Colitis

This preclinical model was used to assess the efficacy of **Rifalazil** in treating and preventing C. difficile-associated diarrhea (CDAD).[15][23]



- Animal Model: Golden Syrian hamsters.
- Induction of Disease:
  - Animals were injected subcutaneously with clindamycin phosphate (10 mg/kg) to disrupt normal gut flora and induce susceptibility.
  - 24 hours later, animals were challenged via oral gavage with a vegetative culture of C.
     difficile.
- Treatment Regimens:
  - Prophylactic: Test articles (Rifalazil 20 mg/kg, Vancomycin 50 mg/kg, or vehicle) were administered daily for 5 days, starting simultaneously with the C. difficile challenge.
  - Therapeutic: Test articles were administered daily for 5 days, starting 24 hours after the C.
     difficile challenge.
- Endpoints:
  - Primary: Survival and clinical signs of morbidity over the study period (up to 30 days posttreatment).
  - Secondary: Presence of C. difficile toxins in fecal samples (assessed by ELISA) and histopathological examination of the ceca for epithelial damage, edema, and neutrophil infiltration.
- Results: Rifalazil was effective in both preventing and treating CDAD. Unlike vancomycintreated animals, which relapsed 10-15 days after treatment cessation, no relapses were observed in the Rifalazil group.[14][23]





Figure 3: Experimental Workflow for Hamster CDAD Model

Click to download full resolution via product page

Figure 3: Workflow for assessing **Rifalazil** efficacy in a hamster model of C. difficile infection.

#### Protocol: Phase II Tuberculosis Clinical Trial

This study evaluated the early bactericidal activity and safety of **Rifalazil** in humans.[3][21]

• Study Design: Randomized, open-label, active-controlled Phase II clinical trial.



- Patient Population: 65 HIV-negative adults with newly diagnosed, sputum smear-positive pulmonary tuberculosis.
- Treatment Arms (First 14 Days):
  - Isoniazid (INH) 5 mg/kg daily.
  - INH 5 mg/kg + Rifampin 10 mg/kg daily (Standard of care control).
  - INH 5 mg/kg daily + Rifalazil 10 mg once weekly.
  - INH 5 mg/kg daily + Rifalazil 25 mg once weekly.
- Primary Endpoints:
  - Safety: Incidence and severity of adverse experiences.
  - Pharmacokinetics: Determination of Cmax, AUC, and T½ after the first dose of Rifalazil.
- Secondary Endpoint (Efficacy): Change in M. tuberculosis CFU count in sputum from baseline to day 15.
- Methodology:
  - Sputum Collection: Sputum was collected overnight for quantitative culture at baseline and on specified days during treatment.
  - PK Sampling: Blood samples were collected at pre-dose and multiple time points postdose for pharmacokinetic analysis via high-performance liquid chromatography (HPLC).[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. Rifalazil Wikipedia [en.wikipedia.org]
- 2. Rifalazil PharmaKB [app.pharmakb.com]
- 3. Safety and Bactericidal Activity of Rifalazil in Patients with Pulmonary Tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is Rifalazil used for? [synapse.patsnap.com]
- 6. Rifalazil PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Randomized, Double-Blind, Multicenter Safety and Efficacy Study of Rifalazil Compared with Azithromycin for Treatment of Uncomplicated Genital Chlamydia trachomatis Infection in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rifalazil and other benzoxazinorifamycins in the treatment of chlamydia-based persistent infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Emergence of Resistance to Rifampin and Rifalazil in Chlamydophila pneumoniae and Chlamydia trachomatis PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rifampin-Resistant RNA Polymerase Mutants of Chlamydia trachomatis Remain Susceptible to the Ansamycin Rifalazil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rifalazil Treats and Prevents Relapse of Clostridium difficile-Associated Diarrhea in Hamsters PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Effect of food on the pharmacokinetics of rifalazil, a novel antibacterial, in healthy male volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Randomized, double-blind, multicenter safety and efficacy study of rifalazil compared with azithromycin for treatment of uncomplicated genital Chlamydia trachomatis infection in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchwithnj.com [researchwithnj.com]



- 22. Safety and bactericidal activity of rifalazil in patients with pulmonary tuberculosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rifalazil treats and prevents relapse of clostridium difficile-associated diarrhea in hamsters PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Pharmacological Profile of Rifalazil].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610480#pharmacological-profile-of-rifalazil]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com